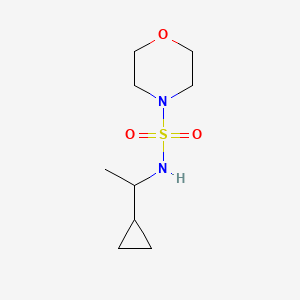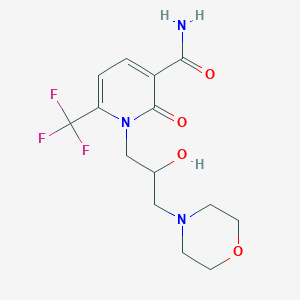![molecular formula C13H11F3N2O2 B7572064 1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one is a chemical compound that is commonly used in scientific research. This compound is also known as MTP and has been found to have a wide range of applications in various fields of research. In
作用机制
The mechanism of action of 1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one is not fully understood. However, it has been found to interact with various proteins and enzymes in the body, leading to its therapeutic effects. The compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the immune system, leading to its anti-inflammatory effects. The compound has been found to have a low toxicity profile, making it a potential candidate for drug development.
实验室实验的优点和局限性
The advantages of using 1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one in lab experiments include its high purity, low toxicity, and wide range of applications. However, the limitations of using this compound include its high cost and the need for specialized equipment for its synthesis.
未来方向
There are many future directions for the use of 1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one in scientific research. One possible direction is the development of new drugs for the treatment of cancer and other diseases. The compound has also been found to have potential applications in the development of new fluorescent probes for the detection of metal ions. Another possible direction is the study of the compound's mechanism of action and its interactions with various proteins and enzymes in the body. Overall, the future directions for the use of this compound in scientific research are vast and promising.
合成方法
The synthesis of 1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one involves the reaction of 2-chloro-5-trifluoromethylpyridine with 4-pyridinecarboxaldehyde and methylamine. This reaction results in the formation of the desired compound. The synthesis method has been optimized to achieve high yield and purity of the compound.
科学研究应用
1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions. It has also been used in the development of new drugs for the treatment of cancer and other diseases. The compound has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
属性
IUPAC Name |
1-[(1-methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-17-5-4-9(6-12(17)20)7-18-8-10(13(14,15)16)2-3-11(18)19/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCYHPSXJXABES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)


![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)

![N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7572094.png)

